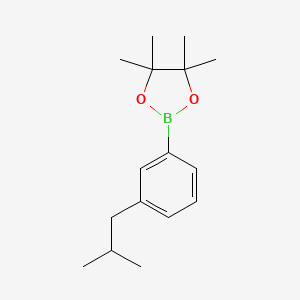
2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9FN2. This compound is characterized by the presence of an amino group, a fluoro group, and a nitrile group attached to a benzene ring. It is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-amino-5-fluoro-4-methylbenzonitrile with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the use of environmentally benign solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluoro-5-methylphenyl)acetonitrile
- 2-[(4-fluoro-2-methylphenyl)amino]acetonitrile
Uniqueness
2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile is unique due to the presence of both an amino group and a fluoro group on the benzene ring, which imparts distinct chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its properties and applications will continue to uncover new possibilities for its use.
Propriétés
Formule moléculaire |
C9H9FN2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2-(3-amino-5-fluoro-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6-8(10)4-7(2-3-11)5-9(6)12/h4-5H,2,12H2,1H3 |
Clé InChI |
XYILNXQKKWZAOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)



![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)


![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)


![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)


